Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate
Description
This compound is a piperidine derivative featuring:
- Ethyl ester group: Enhances lipophilicity and metabolic stability.
- Pyridinylamino substituent: A 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl group, where the tert-butoxycarbonyl (Boc) moiety protects the amine.
- (3R,4S) stereochemistry: Likely critical for target selectivity in biological systems.
Properties
IUPAC Name |
ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-5-25-16(23)13-11-19-9-8-14(13)22-15-7-6-12(10-20-15)21-17(24)26-18(2,3)4/h6-7,10,13-14,19H,5,8-9,11H2,1-4H3,(H,20,22)(H,21,24)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSFQGNIGMSLHR-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCC1NC2=NC=C(C=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNCC[C@@H]1NC2=NC=C(C=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the addition of functional groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions using reagents such as pyridine derivatives.
Addition of Functional Groups: Functional groups such as the ethyl ester and the tert-butyl carbamate can be introduced through esterification and carbamation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Ethyl Piperidinecarboxylate Derivatives
Piperidine Derivatives with Amino Substituents
Heterocyclic Variants
Research Findings and Implications
- Steric and Electronic Effects : The Boc group in the target compound shields the amine, reducing metabolic degradation compared to unprotected analogs like ASE 2498 .
- Stereochemistry : The (3R,4S) configuration may confer higher selectivity for chiral targets (e.g., enzymes or receptors) versus racemic mixtures in similar compounds .
- Heterocyclic Influence : Pyridine/pyridazine substitution alters binding kinetics; pyridinyl groups favor hydrogen bonding, while pyridazines enhance π-stacking .
- Lipophilicity : Ethyl esters in all compared compounds improve bioavailability, but bulkier substituents (e.g., 4-methylpiperidinylpropyl) may reduce solubility .
Biological Activity
Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring and various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 263.3354 g/mol.
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms, primarily involving the modulation of nitric oxide (NO) production and interaction with various biological pathways.
- Nitric Oxide Production : The compound enhances the synthesis of nitric oxide, which plays a critical role in various physiological processes including vasodilation and neurotransmission .
- Inflammatory Response Modulation : It has been shown to influence inflammatory pathways by enhancing the production of pro-inflammatory mediators such as IL-6 and IL-8, indicating a potential role in managing inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is likely to be well absorbed in the human gastrointestinal tract, with a high probability of intestinal absorption (1.0) and significant blood-brain barrier penetration (0.9577) .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation in animal models, suggesting its potential utility in treating conditions like rheumatoid arthritis .
- Antitumor Activity : Research indicated that the compound exhibits cytotoxic effects against certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotection in models of neurodegenerative diseases, likely mediated through NO signaling pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
